molecular formula C12H12 B047183 2,7-Dimethylnaphthalene CAS No. 582-16-1

2,7-Dimethylnaphthalene

Cat. No.: B047183
CAS No.: 582-16-1
M. Wt: 156.22 g/mol
InChI Key: LRQYSMQNJLZKPS-UHFFFAOYSA-N
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Description

2,7-Dimethylnaphthalene is an organic compound with the molecular formula C12H12. It is a derivative of naphthalene, where two methyl groups are substituted at the 2 and 7 positions of the naphthalene ring. This compound is known for its unique chemical properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,7-Dimethylnaphthalene can be synthesized through several methods. One common method involves the methylation of naphthalene using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. Another method involves the dehydrogenation of dimethyltetralin, which can be isomerized to form this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that involve the methylation of naphthalene. The use of zeolite catalysts has been reported to enhance the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethylnaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized by atmospheric oxygen or other oxidizing agents.

    Substitution: Electrophilic substitution reactions, such as bromination, can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Substitution: Reagents like N-bromosuccinimide are used for bromination reactions.

Major Products:

Scientific Research Applications

2,7-Dimethylnaphthalene has several applications in scientific research:

Comparison with Similar Compounds

  • 2,6-Dimethylnaphthalene
  • 2,3-Dimethylnaphthalene
  • 1,4-Dimethylnaphthalene
  • 1,2-Dimethylnaphthalene

Comparison: 2,7-Dimethylnaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to other dimethylnaphthalenes, it exhibits different selectivity in electrophilic substitution reactions and has distinct oxidation pathways .

Properties

IUPAC Name

2,7-dimethylnaphthalene
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InChI

InChI=1S/C12H12/c1-9-3-5-11-6-4-10(2)8-12(11)7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQYSMQNJLZKPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7060386
Record name 2,7-Dimethylnaphthalene
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Molecular Weight

156.22 g/mol
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CAS No.

582-16-1
Record name 2,7-Dimethylnaphthalene
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Record name 2,7-Dimethylnaphthalene
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Record name 2,7-DIMETHYLNAPHTHALENE
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Record name 2,7-Dimethylnaphthalene
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Record name 2,7-dimethylnaphthalene
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Record name 2,7-DIMETHYLNAPHTHALENE
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Synthesis routes and methods

Procedure details

An agitation vessel of the same type as used in the crystallizing steps of Example 1 was charged with 152.2 g of a solution consisting of 2,6-DMN, 2,7-DMN and paraxylene at a weight ratio of 9:9:82 and the charged solution was cooled from 19.5° C. to 7.0° C. over a period of 72 minutes. The change in the composition of the liquid phase in the solution with time was analyzed and it was found that 2,6 -DMN and 2,7-DMN formed a eutectic mixture at a 2,6-DMN/2,7-DMN ratio of 0.59.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 2,7-Dimethylnaphthalene has the molecular formula C12H12 and a molecular weight of 156.23 g/mol.

A: Yes, researchers have used various spectroscopic techniques to characterize this compound. For instance, studies have reported on the: * Nuclear Magnetic Resonance (NMR) spectra: These studies provide information about the hydrogen atom arrangement within the molecule. [, , ]* Fluorescence excitation and dispersed fluorescence spectra: These studies reveal information about the vibronic structures of the ground and excited singlet electronic states of this compound. []

A: this compound demonstrates stability under various conditions, making it suitable for diverse applications. For example:* High Temperatures: It can withstand the high temperatures used in processes like supercritical fluid extraction and zeolite-catalyzed reactions. [, , ]* Organic Solvents: It readily dissolves in organic solvents like ethanol and methanol, proving valuable for solubility studies and separation techniques. []

ANone: this compound serves as both a reactant and a product in zeolite-catalyzed reactions:

  • Reactant: It undergoes isomerization and disproportionation reactions in the presence of zeolite catalysts like HZSM-5. [, , ]
  • Product: It is formed selectively during the disproportionation of 2-methylnaphthalene over modified ZSM-5 catalysts, highlighting the shape-selective nature of these reactions. [, , ]

A: The unique pore structure of specific zeolites, like HZSM-5 and SAPO-11, favors the formation of this compound over other isomers. This shape selectivity arises from the specific pore dimensions and geometry of these catalysts, allowing preferential formation and diffusion of the desired this compound isomer. [, ]

ANone: Computational methods have played a crucial role in understanding and predicting the behavior of this compound:

  • Adsorption Equilibria: Neural network models have been successfully employed to predict the adsorption of this compound and its isomers from supercritical carbon dioxide onto zeolites, showcasing the potential of computational approaches in separation processes. []

ANone: Studies show that this compound, a polycyclic aromatic hydrocarbon commonly found in crude oil, can be biodegraded by microorganisms under specific conditions:

  • Anaerobic Degradation: In anoxic environments like contaminated aquifers, anaerobic microorganisms can degrade this compound, particularly in the presence of sulfate as an electron acceptor. [] This biodegradation process contributes to the natural attenuation of hydrocarbon pollutants in the environment.

ANone: Researchers utilize a variety of analytical techniques for the characterization and quantification of this compound:

  • Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is widely employed for separating and identifying this compound in complex mixtures like coal extracts and environmental samples. [, ]
  • High-Performance Liquid Chromatography (HPLC): HPLC serves as a powerful tool for separating and quantifying this compound, especially when studying its adsorption behavior on different materials. []

ANone: The solubility of this compound has been investigated in various systems:

  • Supercritical Carbon Dioxide: Studies have explored the solubility of this compound in supercritical carbon dioxide, a green solvent, to assess its potential for extraction and separation processes. []
  • Binary and Ternary Mixtures: The solubility of this compound has been studied in binary mixtures with ethanol and methanol, as well as in ternary mixtures containing both solvents, providing valuable data for understanding its phase behavior and potential for crystallization-based separations. []

ANone: The research on this compound has witnessed significant advancements over the years:

  • Early Studies on Thermodynamic Properties: Pioneering work focused on precisely measuring the thermodynamic properties of this compound, including its vapor pressure, enthalpy of vaporization, and heat capacity, laying the foundation for understanding its physical behavior. [, ]
  • Exploration of Selective Synthesis: Researchers have dedicated significant efforts to develop selective synthesis routes for this compound, particularly focusing on shape-selective catalysis using zeolites, aiming for more efficient and sustainable production methods. []

ANone: The study of this compound exemplifies the interconnected nature of scientific disciplines:

  • Organic Chemistry and Catalysis: Research on the synthesis and reactivity of this compound employing zeolite catalysts demonstrates the synergy between organic chemistry and catalysis, leading to novel approaches for producing valuable chemicals. [, ]
  • Analytical Chemistry and Environmental Science: The application of analytical techniques like GC-MS to investigate the environmental fate and biodegradation of this compound highlights the crucial link between analytical chemistry and environmental science in addressing pollution concerns. []

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